molecular formula C22H20N4O4S B3203063 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021226-51-6

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Cat. No.: B3203063
CAS No.: 1021226-51-6
M. Wt: 436.5 g/mol
InChI Key: UPEFXYLUKQXRHB-UHFFFAOYSA-N
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Description

N-(6-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a structurally complex small molecule featuring a pyridazine core substituted with a thioether-linked benzodioxole moiety and a 4-methylbenzamide group. The 4-methylbenzamide group may enhance lipophilicity and binding affinity through hydrophobic interactions.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-14-2-5-16(6-3-14)22(28)24-19-8-9-21(26-25-19)31-12-20(27)23-11-15-4-7-17-18(10-15)30-13-29-17/h2-10H,11-13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEFXYLUKQXRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article will explore its structure, synthesis, and biological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its potential anticancer properties.
  • Pyridazine ring : Associated with various pharmacological activities.
  • Thioether linkage : Enhances reactivity and biological interactions.

The molecular formula is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 436.5 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole derivative : This is achieved through the reaction of piperonal with appropriate reagents.
  • Cyclization to introduce the pyridazine ring : This step usually involves hydrazine derivatives.
  • Amide bond formation : The final step involves coupling the benzamide group to the pyridazine ring.

Anticancer Properties

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values of 16.19 μM against human colorectal carcinoma (HCT-116) and 17.16 μM against human breast adenocarcinoma (MCF-7), suggesting strong cytotoxic effects compared to standard treatments like doxorubicin .

Antimicrobial Activity

The thioether linkage in this compound) has been linked to antimicrobial properties. Studies have shown that derivatives with similar structural characteristics exhibit significant antimicrobial activity against various bacterial strains.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Compounds derived from similar scaffolds have shown varying degrees of inhibition, with some exhibiting selectivity towards COX-II, which is beneficial for anti-inflammatory applications .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
COX-II InhibitionSelective inhibition of COX-II

Case Studies

  • Cytotoxicity in Cancer Cells : A study involving a series of compounds similar to this compound) revealed that specific modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against cancer cell lines significantly .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thioether-containing compounds showed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Key Differences :

  • Unlike the thiazolidinone or oxadiazole systems in cited examples , the pyridazine core in the target may confer unique electronic properties and hydrogen-bonding capabilities.

Insights :

  • The thioether linkage in the target compound may require nucleophilic substitution (e.g., thiol-pyridazine coupling), contrasting with the cyclization steps in and .
  • EDCl/HOBt-mediated amidation (as in ) is a plausible method for forming the benzodioxole-methylamino-2-oxoethylamide segment .

Physicochemical and Pharmacological Properties

While direct data for the target compound is sparse, inferences can be drawn from structural analogues:

Property Target Compound Compound Compound
Lipophilicity High (benzodioxole, 4-methylbenzamide) Moderate (phenyl benzamide) Variable (substituted oxadiazoles)
Metabolic Stability Likely enhanced (benzodioxole) Lower (unprotected phenyl group) Moderate (benzoxazine)
Bioactivity Hypothesized kinase or protease inhibition Anticancer (thiazolidinone derivatives) Antimicrobial (oxadiazole derivatives)

Critical Analysis :

  • The benzodioxole group may reduce oxidative metabolism compared to ’s phenyl substituent, extending half-life .
  • The pyridazine-thioether motif could improve target selectivity over ’s oxadiazole-based systems, which often exhibit broad-spectrum activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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